molecular formula C19H18O2 B2689975 (6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 112547-47-4

(6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B2689975
CAS No.: 112547-47-4
M. Wt: 278.351
InChI Key: NALDNRRPUWIPLG-FOWTUZBSSA-N
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Description

(6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group and a tetrahydrobenzoannulene core

Scientific Research Applications

(6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and a suitable cyclic ketone.

    Condensation Reaction: The key step involves a condensation reaction between 3-methoxybenzaldehyde and the cyclic ketone under basic conditions. This reaction forms the methoxyphenylmethylidene moiety.

    Cyclization: The intermediate product undergoes cyclization to form the tetrahydrobenzoannulene core. This step may require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic route described above. Key considerations for industrial production include optimizing reaction conditions for higher yields, ensuring cost-effectiveness, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. The methoxyphenyl group and the tetrahydrobenzoannulene core may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (6E)-6-[(3-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
  • (6E)-6-[(3-chlorophenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one

Uniqueness

(6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This distinguishes it from similar compounds with different substituents, such as hydroxy or chloro groups, which may have different chemical and biological properties.

Properties

IUPAC Name

(6E)-6-[(3-methoxyphenyl)methylidene]-8,9-dihydro-7H-benzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c1-21-17-10-4-6-14(13-17)12-16-9-5-8-15-7-2-3-11-18(15)19(16)20/h2-4,6-7,10-13H,5,8-9H2,1H3/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALDNRRPUWIPLG-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2CCCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\CCCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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